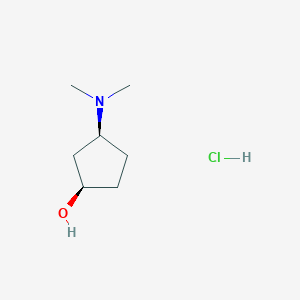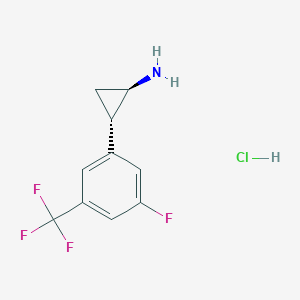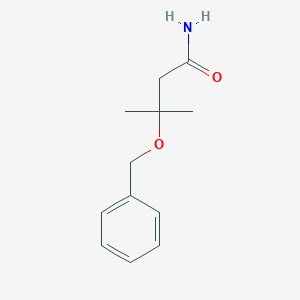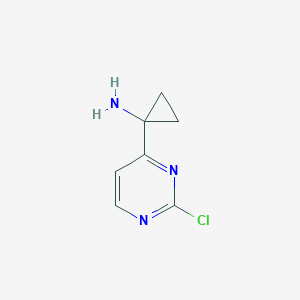![molecular formula C20H12O B13346975 Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
Benz[l]aceanthrylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C20H12O, and it is characterized by a fused ring system that includes benzene and aceanthrylene units.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[l]aceanthrylen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benz[l]aceanthrylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced into the aromatic ring using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, halogens, Lewis acid catalysts.
Major Products: The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz[l]aceanthrylen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs. It also serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules like DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, due to its structural similarity to known bioactive PAHs.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Benz[l]aceanthrylen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It may also interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
- Benz[j]aceanthrylene
- Benz[e]aceanthrylene
- Benz[k]aceanthrylene
Comparison: Benz[l]aceanthrylen-1(2H)-one is unique due to its specific ring structure and the presence of a ketone functional group. This distinguishes it from other similar PAHs, which may have different ring arrangements or lack functional groups. The presence of the ketone group in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12O |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaen-19-one |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-13-10-15-9-8-12-4-1-2-7-16(12)19(15)20(17)18(13)14/h1-10H,11H2 |
InChI Key |
SIBORPGRNXOSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=CC4=C(C5=CC=CC=C5C=C4)C(=C23)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



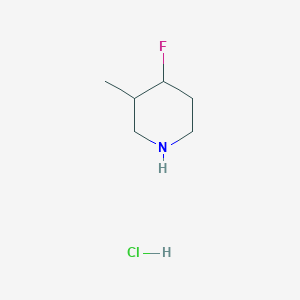

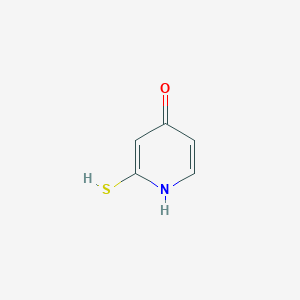


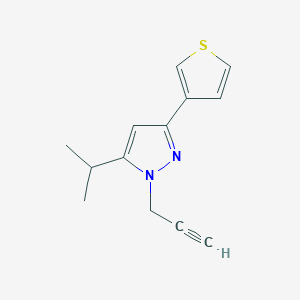
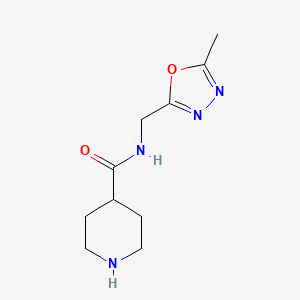
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)

